N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1223998-74-0
VCID: VC5073093
InChI: InChI=1S/C21H18F3N3O5S2/c1-2-32-15-8-6-14(7-9-15)26-18(28)12-33-20-25-11-17(19(29)27-20)34(30,31)16-5-3-4-13(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C21H18F3N3O5S2
Molecular Weight: 513.51

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide

CAS No.: 1223998-74-0

Cat. No.: VC5073093

Molecular Formula: C21H18F3N3O5S2

Molecular Weight: 513.51

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide - 1223998-74-0

Specification

CAS No. 1223998-74-0
Molecular Formula C21H18F3N3O5S2
Molecular Weight 513.51
IUPAC Name N-(4-ethoxyphenyl)-2-[[6-oxo-5-[3-(trifluoromethyl)phenyl]sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H18F3N3O5S2/c1-2-32-15-8-6-14(7-9-15)26-18(28)12-33-20-25-11-17(19(29)27-20)34(30,31)16-5-3-4-13(10-16)21(22,23)24/h3-11H,2,12H2,1H3,(H,26,28)(H,25,27,29)
Standard InChI Key KOODZYZLWCDJNC-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Introduction

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound featuring a diverse array of functional groups, including an ethoxyphenyl group, a trifluoromethylphenylsulfonyl group, and a dihydropyrimidinone moiety. This compound is of interest in organic synthesis due to its potential as a building block for more complex molecules.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis:

  • Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxyphenylamine, reactions such as nitration, reduction, and acylation are used to introduce the ethoxy group.

  • Synthesis of the Dihydropyrimidinone Core: This involves the cyclization of appropriate precursors to form the dihydropyrimidinone ring.

  • Introduction of the Trifluoromethylphenylsulfonyl Group: Achieved through sulfonylation reactions using reagents like trifluoromethylbenzenesulfonyl chloride.

  • Final Coupling and Thioacetylation: The final step involves coupling the intermediates and introducing the thioacetamide group under controlled conditions.

Chemical Reactions and Applications

N-(4-ethoxyphenyl)-2-((6-oxo-5-((3-(trifluoromethyl)phenyl)sulfonyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the compound's functional groups, potentially altering its biological activity.

Reaction TypeReagentsProducts
OxidationPotassium permanganate, chromium trioxideSulfoxides or sulfones
ReductionSodium borohydride, lithium aluminum hydrideReduced derivatives
SubstitutionHalogens, sulfonyl chloridesHalogenated or sulfonylated derivatives

Biological Activity and Potential Applications

The compound's biological activity is primarily explored in the context of its potential pharmacological properties. The dihydropyrimidinone core suggests potential activity as an enzyme inhibitor or receptor modulator. Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial, anti-inflammatory, and anticancer properties.

Biological ActivityMechanism
AntimicrobialInhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism
Anti-inflammatoryPotential modulation of inflammatory pathways
AnticancerInhibition of cancer cell proliferation or induction of apoptosis

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